molecular formula C10H14F3NO3 B6277561 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid CAS No. 2763755-37-7

3-ethyl-3-ethynylmorpholine, trifluoroacetic acid

Cat. No. B6277561
CAS RN: 2763755-37-7
M. Wt: 253.2
InChI Key:
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Description

3-ethyl-3-ethynylmorpholine, trifluoroacetic acid, or 3E3EMTA, is a powerful reagent and catalyst used in a variety of scientific applications. It is a colorless liquid that is miscible in water and most organic solvents, and is a useful tool for organic synthesis, biochemistry, and other scientific research. 3E3EMTA has become a popular choice for researchers due to its unique properties, which make it an ideal reagent for a variety of scientific applications.

Scientific Research Applications

3E3EMTA has a variety of scientific applications, including organic synthesis, biochemistry, and other research applications. It is a useful tool for the synthesis of a variety of compounds, and is also used in the synthesis of peptides and proteins. 3E3EMTA is also used in the synthesis of nucleic acids, and has been used in the synthesis of a variety of natural products. In addition, 3E3EMTA is used in the synthesis of pharmaceuticals, and has been used in the synthesis of a variety of antibiotics.

Mechanism of Action

The mechanism of action of 3E3EMTA is based on its ability to catalyze the condensation reaction between trifluoroacetic acid and 3-ethyl-3-ethynylmorpholine. The reaction is highly selective and can be used to synthesize a variety of compounds. The reaction is highly exothermic, and the reaction rate is increased by the presence of a catalyst.
Biochemical and Physiological Effects
3E3EMTA has a variety of biochemical and physiological effects. It is a potent inhibitor of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of some viruses, including HIV. In addition, 3E3EMTA has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

3E3EMTA has several advantages for lab experiments. It is a highly selective reagent that can be used to synthesize a variety of compounds. It is also a potent inhibitor of several enzymes, and can be used to study the effects of these enzymes. In addition, 3E3EMTA is a relatively safe reagent that is non-toxic and non-flammable.
However, 3E3EMTA also has some limitations. It is a relatively unstable reagent that can degrade over time. In addition, it can react with other reagents, and can be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for 3E3EMTA research. One potential direction is the development of new synthetic methods using 3E3EMTA. Another potential direction is the development of new applications for 3E3EMTA, such as the synthesis of pharmaceuticals and other compounds. Additionally, further research into the biochemical and physiological effects of 3E3EMTA could lead to new insights into its potential therapeutic applications. Finally, further research into the stability and storage of 3E3EMTA could lead to improved methods for its use in the lab.

Synthesis Methods

3E3EMTA is synthesized through a condensation reaction between trifluoroacetic acid and 3-ethyl-3-ethynylmorpholine. The reaction is carried out in an aqueous solution at room temperature, and the resulting product is a colorless liquid. The reaction is highly selective and can be used to synthesize a variety of compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid involves the reaction of 3-ethyl-3-ethynylmorpholine with trifluoroacetic anhydride in the presence of a catalyst.", "Starting Materials": [ "3-ethyl-3-ethynylmorpholine", "Trifluoroacetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Add 3-ethyl-3-ethynylmorpholine to a reaction flask.", "Step 2: Add trifluoroacetic anhydride to the reaction flask.", "Step 3: Add a catalyst to the reaction flask.", "Step 4: Heat the reaction mixture to a temperature of 50-60°C and stir for 24 hours.", "Step 5: Cool the reaction mixture to room temperature.", "Step 6: Add water to the reaction mixture to quench the reaction.", "Step 7: Extract the product with an organic solvent.", "Step 8: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2763755-37-7

Product Name

3-ethyl-3-ethynylmorpholine, trifluoroacetic acid

Molecular Formula

C10H14F3NO3

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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